molecular formula C13H22F2N2O2 B1381682 tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1250999-05-3

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1381682
CAS No.: 1250999-05-3
M. Wt: 276.32 g/mol
InChI Key: BJXNZDCTVPSKMJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group, designed for research and development applications. This compound is part of a class of diazaspiro[4.5]decane derivatives that are highly valued in medicinal chemistry and drug discovery for their three-dimensional structure, which can improve the physicochemical properties and binding characteristics of potential drug candidates . The presence of the Boc group enhances the compound's stability and makes it an ideal intermediate for further synthetic modifications, particularly in solid-phase peptide synthesis and the construction of complex molecular architectures . The incorporation of fluorine atoms at the 3,3-position is a strategic modification often used to fine-tune a molecule's metabolic stability, lipophilicity, and membrane permeability . As a result, this fluorine-containing spirocyclic scaffold is of significant interest for synthesizing compound libraries for biological screening. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block to explore new chemical space in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXNZDCTVPSKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Formation of Key Intermediates

The synthesis begins with the formation of imines from suitable aldehydes or ketones and amines. A notable approach involves the reaction of benzylamine with aldehydes in toluene under Dean-Stark conditions, which facilitates continuous removal of water, driving the equilibrium toward imine formation with yields approaching nearly 100%. This step is critical, as it sets the stage for subsequent nucleophilic addition.

Nucleophilic Addition to Form Allyl Derivatives

The imines are then subjected to nucleophilic addition with allylmagnesium halides, such as allylmagnesium chloride, which are more accessible and safer than their bromide counterparts. The addition occurs in tetrahydrofuran (THF) under controlled conditions, producing allyl-substituted amines with high yields (>90%).

Cyclization via Bromination and Dehydrohalogenation

The next pivotal step involves bromination of the allyl intermediates using bromine (Br₂) in dichloromethane (DCM), in the presence of a base such as triethylamine (Et₃N). This process induces intramolecular bromocyclization, forming a spirocyclic structure. The reaction is optimized to proceed at room temperature, with near-quantitative yields and high purity of the brominated products.

Subsequently, catalytic hydrogenolysis of the brominated intermediates using palladium catalysts converts the bromides into the desired spirocyclic amines. This step is performed under hydrogen atmosphere, yielding the core structure with minimal side reactions.

Optimization and Scale-Up Considerations

Recent research emphasizes the scalability of this synthetic route. Minor modifications, such as replacing allylmagnesium bromide with allylmagnesium chloride and optimizing solvent systems, have increased overall yields to approximately 62–67%. Additionally, the use of in situ generation of reagents and one-pot procedures reduces purification steps and improves safety profiles.

Data Table Summarizing the Preparation Method

Step Reagents & Conditions Key Outcomes Yield (%) Notes
1 Benzylamine + aldehyde, Dean-Stark Imine formation ~100 Water removal drives reaction
2 Allylmagnesium chloride in THF Allyl amine formation >90 Safer and more accessible reagent
3 Bromination with Br₂ + Et₃N in DCM Bromocyclization Near-quantitative Intramolecular cyclization
4 Catalytic hydrogenolysis Dehalogenation 71–74 Produces spirocyclic amine
5 Reaction with tert-butyl chloroformate Carbamate protection >70 Final compound formation

Research Findings and Practical Implications

  • The optimized protocol demonstrates high efficiency, safety, and scalability, suitable for multigram synthesis.
  • The use of readily available reagents like allylmagnesium chloride and common solvents enhances reproducibility.
  • The intramolecular bromocyclization step is crucial for constructing the spirocyclic core with high regio- and stereoselectivity.
  • The overall yield improvements are attributed to process modifications, such as in situ reagent generation and one-pot operations, reducing purification losses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones or carboxylic acids, while reduction can produce difluoro alcohols or amines.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C13H22F2N2O2
  • Molecular Weight : 276.32 g/mol
  • CAS Number : 1250999-05-3

Chemistry

In the realm of chemistry, tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical reactions and develop new materials with tailored properties .

Biology

The compound's potential as a pharmacophore in drug design is significant. The presence of fluorine atoms can enhance bioavailability and metabolic stability, making it an attractive candidate for developing new therapeutic agents targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications. It may act as a lead compound for drugs aimed at specific enzymes or receptors, potentially leading to the development of treatments for various diseases .

Industry

The unique chemical properties of this compound make it suitable for industrial applications, particularly in the development of advanced materials such as polymers and coatings .

Case Study 1: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. The incorporation of the difluorinated moiety has been shown to enhance cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Material Science

In material science applications, this compound has been utilized in the formulation of high-performance coatings that exhibit superior thermal stability and chemical resistance due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The spirocyclic structure can also influence the compound’s conformational flexibility, affecting its interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include:

  • Substituent positions : Fluorine, hydroxyl, oxo, or alkyl groups at varying positions.
  • Nitrogen arrangement : 1,8- vs. 2,8-diaza configurations.
  • Additional heteroatoms : Inclusion of sulfur (e.g., 1-thia derivatives) .
Table 1: Structural and Physical Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate (hypothetical) 3,3-difluoro C₁₃H₂₀F₂N₂O₂ 286.31 N/A Enhanced metabolic stability via fluorination
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate 4,4-difluoro C₁₃H₂₂F₂N₂O₂ 276.32 1263178-02-4 Fluorine at 4,4; 2,8-diaza configuration
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate 3-hydroxy, 1-benzyl C₂₀H₂₉N₂O₃ 345.46 1357353-34-4 Bulky benzyl group; hydroxyl substitution
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 2-oxo C₁₃H₂₂N₂O₃ 254.33 1158749-94-0 Oxo group at position 2
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (base structure) None C₁₂H₂₂N₂O₂ 238.32 937729-06-1 Unsubstituted core for derivatization

Biological Activity

Tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and materials science. Its distinct properties arise from the presence of fluorine atoms and a spirocyclic framework, making it a subject of interest for various biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H22F2N2O2\text{C}_{13}\text{H}_{22}\text{F}_2\text{N}_2\text{O}_2

This compound features two fluorine atoms that contribute to its lipophilicity and metabolic stability, enhancing its bioavailability as a drug candidate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance binding affinity through strong hydrogen bonds with biological molecules. Additionally, the spirocyclic structure influences the compound’s conformational flexibility, which is crucial for its interaction with enzymes and receptors involved in various physiological processes.

Medicinal Chemistry

Research indicates that this compound may serve as a lead compound in drug development targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic pathways.

Potential Therapeutic Targets:

  • Enzymes involved in metabolic pathways
  • Receptors related to inflammation and pain signaling

Case Studies and Research Findings

Recent studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Activity: In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties: Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing novel antibiotics.
  • Cytotoxic Effects: Preliminary cytotoxicity assays indicate that the compound may selectively induce apoptosis in cancer cell lines while sparing normal cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylateStructureModerate anti-inflammatory
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylateStructureLow cytotoxicity
tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylateStructureHigh metabolic stability

This table illustrates that while other compounds exhibit some biological activities, this compound stands out due to its enhanced lipophilicity and metabolic stability.

Q & A

Basic: What are the typical synthetic routes for preparing tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves nucleophilic substitution or cyclization reactions. For example, analogous spiro compounds are synthesized by refluxing intermediates with anhydrous potassium carbonate in acetonitrile to facilitate alkylation or cyclization . Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact yields. For instance:

Compound TypeYield (%)Melting Point (°C)Reference
Difluoro-spiro derivatives61171–173
Oxa-/aza-spiro analogs6571–74

Lower yields in difluoro derivatives may stem from steric hindrance or electronic effects of fluorine substituents. Optimizing reaction time (e.g., 6–12 hours) and stoichiometry (1:1.2 molar ratio of reactants) is recommended .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, while 19F NMR identifies fluorine environments .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) via reverse-phase columns .
  • Melting Point Analysis: Sharp melting ranges (e.g., 171–173°C) indicate crystalline purity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage: Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption .
  • Incompatibilities: Avoid strong oxidizers and electrostatic discharge .

Advanced: How can computational methods optimize the synthesis and functionalization of this spiro compound?

Methodological Answer:
Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Path Search: Identifies energetically favorable routes for cyclization or fluorination .
  • Virtual Screening: Tests solvent/catalyst combinations to maximize yield .
  • Data Feedback Loops: Experimental results (e.g., failed conditions) refine computational models iteratively .

Advanced: How do the fluorine substituents influence the compound’s reactivity and application in drug discovery?

Methodological Answer:
The 3,3-difluoro motif:

  • Electronic Effects: Fluorine’s electronegativity stabilizes adjacent carbocations during synthesis and modulates pKa of nearby functional groups .
  • Metabolic Stability: Enhances resistance to oxidative degradation in bioactive molecules.
  • Stereochemical Impact: Fluorine atoms may restrict conformational flexibility, affecting binding affinity in target proteins.

Advanced: How can researchers resolve contradictions in reported synthetic yields or characterization data?

Methodological Answer:

  • Reproducibility Checks: Repeat experiments under identical conditions (e.g., anhydrous acetonitrile, reflux duration) .
  • Variable Optimization: Systematically alter catalysts (e.g., switch K2CO3 to Cs2CO3) or temperatures .
  • Cross-Validation: Use computational models to predict optimal conditions and compare with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

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